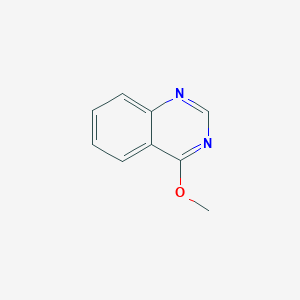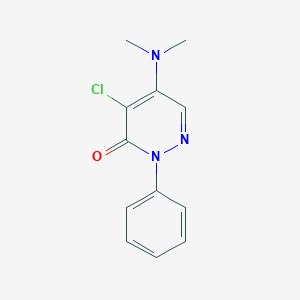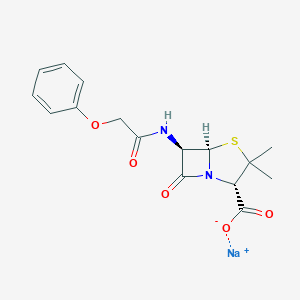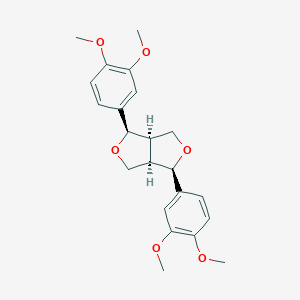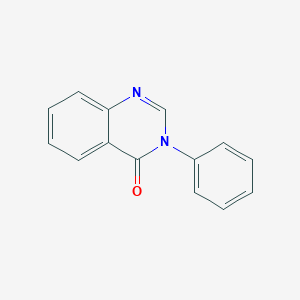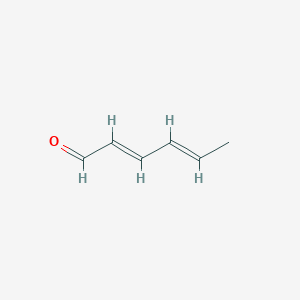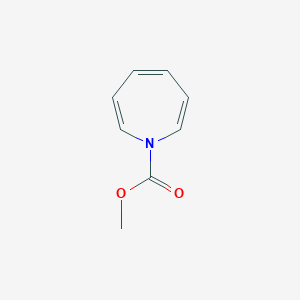
1H-Azepine-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carboxylic acid methyl ester, also known as caprolactam methyl ester, is a chemical compound that belongs to the class of azepines. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
Scientific Research Applications
1H-Azepine-1-carboxylic acid methyl ester has diverse applications in scientific research. It has been used as a building block in the synthesis of various compounds such as β-lactams, azepines, and pyrrolidinones. It also has applications in the field of material science, where it is used as a monomer in the synthesis of nylon-6. Moreover, it has been used as a ligand in coordination chemistry, and as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid methyl ester is not well understood. However, studies have shown that it interacts with various proteins and enzymes in the body, which may explain its diverse biological activities.
Biochemical And Physiological Effects
1H-Azepine-1-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It also has anti-inflammatory and analgesic properties. Moreover, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1H-Azepine-1-carboxylic acid methyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Future Directions
There are numerous future directions for the research on 1H-Azepine-1-carboxylic acid methyl ester. Some of the potential areas of research include:
1. Exploring its potential applications in the treatment of neurodegenerative disorders.
2. Investigating its mechanism of action and identifying potential targets for drug development.
3. Developing new synthetic routes for the production of this compound.
4. Studying its interactions with various proteins and enzymes in the body to gain a better understanding of its biological activities.
5. Exploring its potential applications in the field of material science.
Conclusion:
In conclusion, 1H-Azepine-1-carboxylic acid methyl ester is a versatile compound that has diverse applications in scientific research. It has antibacterial, antifungal, and antiviral activities, as well as anti-inflammatory and analgesic properties. Its ease of synthesis and relative stability make it an attractive compound for lab experiments. There are numerous future directions for research on this compound, and it has the potential to make significant contributions to various fields of study.
Synthesis Methods
1H-Azepine-1-carboxylic acid methyl ester can be synthesized through the reaction of ε-1H-Azepine-1-carboxylic acid methyl ester and methanol in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is influenced by various factors such as the type of catalyst, reaction time, and reactant ratio.
properties
CAS RN |
17870-94-9 |
|---|---|
Product Name |
1H-Azepine-1-carboxylic acid methyl ester |
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
methyl azepine-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H,1H3 |
InChI Key |
ZPTRHMXCWJANQK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC=CC=C1 |
Canonical SMILES |
COC(=O)N1C=CC=CC=C1 |
synonyms |
1H-Azepine-1-carboxylicacid,methylester(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)


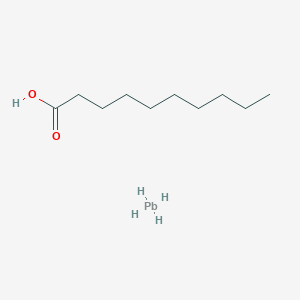
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
